4-Nitrophenyl-beta-D-maltopyranoside

α-Glucosidase Enzyme Assay Sensitivity

4-Nitrophenyl-β-D-maltopyranoside (also referred to as p-nitrophenyl-β-D-maltoside, pNP-β-maltoside) is a synthetic chromogenic glycoside substrate widely employed in biochemical assays to measure the activity of α-glucosidase, β-maltosidase, and related carbohydrate-active enzymes. Upon enzymatic hydrolysis, it releases 4-nitrophenol, a chromophore that can be quantitatively measured at 410 nm, enabling straightforward spectrophotometric detection.

Molecular Formula C18H25NO13
Molecular Weight 463.392
CAS No. 3482-57-3; 56846-39-0
Cat. No. B2795067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl-beta-D-maltopyranoside
CAS3482-57-3; 56846-39-0
Molecular FormulaC18H25NO13
Molecular Weight463.392
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
InChIInChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18-/m1/s1
InChIKeyIAYJZWFYUSNIPN-YMJSIHPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl-beta-D-maltopyranoside (CAS 3482-57-3; 56846-39-0) for α-Glucosidase and β-Maltosidase Assays


4-Nitrophenyl-β-D-maltopyranoside (also referred to as p-nitrophenyl-β-D-maltoside, pNP-β-maltoside) is a synthetic chromogenic glycoside substrate widely employed in biochemical assays to measure the activity of α-glucosidase, β-maltosidase, and related carbohydrate-active enzymes [1]. Upon enzymatic hydrolysis, it releases 4-nitrophenol, a chromophore that can be quantitatively measured at 410 nm, enabling straightforward spectrophotometric detection . Its β-maltoside structure confers distinct substrate specificity and assay sensitivity advantages over commonly used α-glucoside analogs [2].

Why 4-Nitrophenyl-beta-D-maltopyranoside Cannot Be Substituted by Common α-Glucosidase Substrates


Generic substitution of 4-nitrophenyl-β-D-maltopyranoside with structurally similar chromogenic α-glucosidase substrates, such as 4-nitrophenyl-α-D-glucopyranoside (pNP-α-Glc) or 4-methylumbelliferyl-α-D-glucopyranoside (4-MU-α-Glc), introduces substantial quantitative and functional disadvantages [1]. Direct comparative studies demonstrate that assays utilizing β-maltoside substrates achieve a 10-fold greater sensitivity than those using the corresponding α-glucosides [2]. This disparity stems from the β-maltoside structure's enhanced recognition by neutral α-glucosidase, which is not replicated by α-glucoside analogs. Consequently, employing an alternative substrate without validating equivalence in sensitivity and kinetic parameters may lead to inaccurate enzyme activity quantification, particularly in low-activity biological samples, and can compromise the reproducibility of high-throughput screening campaigns [3]. The data presented in Section 3 substantiate why this specific β-maltoside is a non-interchangeable reagent for precise enzyme characterization.

Quantitative Differentiation of 4-Nitrophenyl-beta-D-maltopyranoside: Head-to-Head and Cross-Study Comparative Evidence


10-Fold Higher Sensitivity in α-Glucosidase Assays vs. α-Glucoside Substrates

In a direct comparative study assessing neutral α-glucosidase activity from human kidney and urine, the assay employing 4-nitrophenyl-β-D-maltopyranoside (NP-β-D-maltoside) as a substrate in a coupled β-glucosidase auxiliary enzyme system was found to be 10-fold more sensitive than the standard assay using the corresponding α-glucoside substrate, 4-nitrophenyl-α-D-glucopyranoside (NP-α-D-glucoside) [1].

α-Glucosidase Enzyme Assay Sensitivity

High-Throughput Adaptability: Validated in a 96-Well Microplate Format

The same study successfully adapted the 4-nitrophenyl-β-D-maltopyranoside-based assay for use in a semiautomatic 96-well microtitre plate format, demonstrating its immediate compatibility with high-throughput workflows [1]. This contrasts with many alternative substrates that require method re-optimization or exhibit reduced signal stability in microplate formats.

High-Throughput Screening α-Glucosidase Automation

Selective Ligand for Human Surfactant Protein D (SP-D) Binding Studies

In studies of human Surfactant Protein D (SP-D), a C-type lectin, 4-nitrophenyl-β-D-maltopyranoside (p-nitrophenyl-maltoside) exhibited nearly a log-fold higher binding affinity than the natural disaccharide maltose [1]. The binding constant (Kd) for p-nitrophenyl-maltoside was approximately 0.1 mM, compared to 1 mM for maltose, a 10-fold difference [2].

Surfactant Protein D Lectin Carbohydrate Recognition

Enzyme Kinetics: Defined Substrate Parameters for α-Glucosidase and Related Enzymes

4-Nitrophenyl-β-D-maltopyranoside is a well-characterized substrate for multiple enzymes, with documented Michaelis-Menten kinetic parameters (KM values) in authoritative enzyme databases. For example, BRENDA reports KM values for this compound with specific enzymes, enabling precise kinetic comparisons [1]. While the α-glucoside analog 4-nitrophenyl-α-D-glucopyranoside has a reported KM of 3.0 ± 0.26 mM under certain conditions, the β-maltoside structure often exhibits distinct kinetic behavior with different glycosidases [2].

Enzyme Kinetics α-Glucosidase Substrate Specificity

Validated Application Scenarios for 4-Nitrophenyl-beta-D-maltopyranoside Based on Quantitative Evidence


High-Sensitivity Urinary α-Glucosidase Assay for Renal Damage Biomarker Detection

The 10-fold sensitivity increase of the 4-nitrophenyl-β-D-maltopyranoside-based assay [1] makes it the substrate of choice for quantifying neutral α-glucosidase in human urine, a biomarker for renal tubular damage. The enhanced sensitivity enables reliable detection in low-activity samples where standard α-glucoside substrates fail [2].

High-Throughput Screening (HTS) for α-Glucosidase Inhibitors in Anti-Diabetic Drug Discovery

The validated 96-well microplate adaptation of the 4-nitrophenyl-β-D-maltopyranoside assay [1] supports automated HTS campaigns for identifying novel α-glucosidase inhibitors. The 10-fold sensitivity gain [2] reduces false-negative rates and improves the detection of weak or partial inhibitors, a critical advantage in early-stage drug discovery.

Probing SP-D Carbohydrate Recognition in Innate Immunity Research

The ~10-fold higher binding affinity of 4-nitrophenyl-β-D-maltopyranoside for human Surfactant Protein D (SP-D) compared to maltose [1] makes it a superior ligand for investigating SP-D-glycan interactions. This enables more sensitive competitive binding assays and structural studies (e.g., crystallography) of SP-D carbohydrate recognition domains, with applications in pulmonary immunology and antimicrobial defense research.

Routine α-Glucosidase Activity Assays in Clinical Biochemistry

For clinical laboratories measuring α-glucosidase activity in various biological fluids, 4-nitrophenyl-β-D-maltopyranoside provides a reliable, well-documented chromogenic substrate with established kinetic parameters [1] and validated protocols. Its use ensures consistency and comparability of results across different studies, unlike less-characterized alternatives that may require method revalidation.

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